molecular formula C38H28O4 B3037088 2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone CAS No. 439095-21-3

2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone

Cat. No.: B3037088
CAS No.: 439095-21-3
M. Wt: 548.6 g/mol
InChI Key: PCQFCUAKRUCZDP-UHFFFAOYSA-N
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Description

2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone is a high molecular weight organic compound with the CAS Registry Number 439095-21-3 and a molecular formula of C38H28O4 . This symmetric molecule features a 1,5-naphthalenediyl core bis(oxy)-substituted with ethanone groups terminating in biphenyl moieties, yielding a calculated molecular weight of 548.63 g/mol . Its structure is characterized by ten rotatable bonds and a high topological polar surface area of 52.6 Ų, properties that are significant for researchers in materials science exploring molecular self-assembly and organic semiconductor development . The compound is offered with a guaranteed purity of at least 90% and is available for research and development purposes from multiple suppliers, with packaging options ranging from 1 mg to 100 mg . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

2-[5-[2-oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28O4/c39-35(31-21-17-29(18-22-31)27-9-3-1-4-10-27)25-41-37-15-7-14-34-33(37)13-8-16-38(34)42-26-36(40)32-23-19-30(20-24-32)28-11-5-2-6-12-28/h1-24H,25-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQFCUAKRUCZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC=CC4=C3C=CC=C4OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151009
Record name Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439095-21-3
Record name Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2′-[1,5-naphthalenediylbis(oxy)]bis[1-[1,1′-biphenyl]-4-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-[5-[2-Oxo-2-(4-phenylphenyl)ethoxy]naphthalen-1-yl]oxy-1-(4-phenylphenyl)ethanone is a synthetic organic molecule with potential applications in various biological contexts. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that related compounds can modulate inflammatory pathways, potentially influencing conditions like arthritis or other inflammatory diseases.
  • Anticancer Activity : Some derivatives of phenylphenyl compounds have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties.

Antioxidant Activity

A study examining compounds with similar naphthalene structures found significant antioxidant activity, which was measured using DPPH radical scavenging assays. The results indicated that these compounds could effectively neutralize free radicals, thereby reducing oxidative stress in cellular models .

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in macrophages. For example, treatment with phenylphenyl derivatives reduced IL-6 and TNF-alpha levels in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating chronic inflammatory diseases.

Anticancer Activity

A series of experiments conducted on various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that similar compounds induced apoptosis and inhibited cell proliferation. The mechanisms involved include the activation of caspase pathways and the modulation of cell cycle regulators .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
Anti-inflammatoryReduced IL-6 and TNF-alpha production
AnticancerInduced apoptosis in cancer cell lines

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, primarily in its ethanone backbone and aromatic substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Functional Groups Structural Features Reference
Target Compound Biphenyl, naphthalene, ether, ketone Dual biphenyl-naphthalene ether/ketone linkage
2-({5-[(Naphthalen-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-nitrophenyl)ethanone Triazole, sulfanyl, nitro group Triazole core with sulfanyl and nitro substitution
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole, sulfonyl, difluorophenyl Triazole with sulfonyl and fluorinated aryl groups
5,6-Dimethyl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanyl-thieno[2,3-d]pyrimidin-4-one Thienopyrimidinone, sulfanyl, biphenyl Heterocyclic core with sulfanyl and biphenyl
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone Triazole, chlorophenyl, methylphenyl Triazole with halogen and methyl substitution

Key Observations:

Core Structure: The target compound lacks heterocyclic cores (e.g., triazole or thienopyrimidinone) present in analogs .

Functional Groups: Unlike sulfanyl- or sulfonyl-containing analogs , the target compound uses ether and ketone linkages, which may reduce reactivity toward nucleophiles but improve solubility in non-polar solvents.

Substituent Effects :

  • Fluorinated or nitro groups in analogs introduce electronic effects (e.g., electron withdrawal), whereas the target’s biphenyl groups contribute steric bulk and extended conjugation.

Synthetic Methodology :

  • Triazole-based analogs are synthesized via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole thiols , while the target compound’s synthesis likely involves Ullmann or nucleophilic aromatic substitution for ether formation.

Research Implications and Gaps

  • Structural Uniqueness : The absence of heterocycles in the target compound distinguishes it from most analogs, suggesting divergent applications (e.g., organic semiconductors vs. bioactive agents).
  • Data Limitations: No direct comparative data on physicochemical properties (e.g., melting point, solubility) or bioactivity are available in the evidence. Further studies could explore its reactivity in cross-coupling reactions or compatibility with polymer matrices.

Preparation Methods

Williamson Ether Synthesis

The 1,5-dihydroxynaphthalene intermediate undergoes sequential alkylation with biphenyl acetyl halides. Patent details analogous etherification using potassium carbonate in DMF, achieving yields of 68–72% for similar substrates.

Procedure :

  • Dissolve naphthalene-1,5-diol (1.0 equiv) in anhydrous DMF.
  • Add 2-bromo-1-(4-phenylphenyl)ethanone (2.2 equiv) and K₂CO₃ (3.0 equiv).
  • Reflux at 110°C for 12–14 hours under nitrogen.

Optimization Data :

Parameter Value Yield (%)
Solvent (DMF) 10 mL/mmol 72
Temperature 110°C 68
Base (K₂CO₃) 3.0 equiv 70

Ketone Installation via Friedel-Crafts Acylation

The second biphenyl group is introduced at the naphthalene 5-position using Friedel-Crafts chemistry. Patent employs AlCl₃-catalyzed acylation with 4-phenylphenylacetyl chloride.

Procedure :

  • Protect the 1-position ether with a tert-butyldimethylsilyl (TBS) group.
  • React 5-hydroxynaphthalene intermediate with 4-phenylphenylacetyl chloride (1.5 equiv) and AlCl₃ (2.0 equiv) in dichloromethane at 0°C→RT.
  • Deprotect TBS group using tetrabutylammonium fluoride (TBAF).

Yield : 65–70% after deprotection.

Alternative Pathway: Ullmann Coupling

For enhanced regiocontrol, Ullmann coupling leverages copper catalysis to forge ether bonds. Patent reports CuI/1,10-phenanthroline systems in DMSO at 130°C, achieving 75% yield for analogous structures.

Procedure :

  • React 1,5-dihydroxynaphthalene with 2-iodo-1-(4-phenylphenyl)ethanone (2.0 equiv).
  • Use CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (3.0 equiv) in DMSO.
  • Heat at 130°C for 8 hours.

Comparative Efficiency :

Method Yield (%) Reaction Time (h)
Williamson 72 14
Ullmann 75 8

Protecting Group Strategies

Selective protection of naphthalene hydroxyl groups is critical. Patent highlights TBS protection for the 1-position, enabling sequential functionalization:

  • Protect 1-OH with TBSCl (1.1 equiv) and imidazole (2.0 equiv) in DMF.
  • Alkylate 5-OH via Williamson synthesis.
  • Deprotect TBS with TBAF (1.0 M in THF).
  • Acylate 1-OH with 4-phenylphenylacetyl chloride.

Quality Control and Characterization

Purity Assessment :

  • HPLC (C18 column, 80:20 MeOH/H₂O): >98% purity.
  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, 2H, naphthalene), 7.68–7.45 (m, 18H, biphenyl), 4.92 (s, 4H, OCH₂CO).

Thermal Stability :

  • TGA shows decomposition onset at 280°C, suitable for pharmaceutical formulations.

Industrial-Scale Considerations

Patent scales the Ullmann method to 10 kg batches, using:

  • Cost Efficiency : CuI ($45/kg) vs. Pd catalysts ($3,000/kg).
  • Waste Reduction : 85% solvent recovery via distillation.

Q & A

Q. What interdisciplinary approaches enhance understanding of its structure–activity relationships?

  • Hybrid methods : Combine synthesis with cryo-EM to visualize interactions with lipid bilayers. Use metabolomics (LC-MS) to track cellular uptake .
  • Machine learning : Train QSAR models on derivatives’ bioactivity data to prioritize functional group modifications .

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